Cesium Azide vs. LiF Electron Injection Layer: 310% QLED Efficiency Improvement
Cesium azide (CsN₃) was directly compared as an electron injection layer (EIL) against conventional materials including LiF, CsF, and Cs₂CO₃ in type-II green quantum dot light-emitting diodes (QLEDs). The CsN₃-based device achieved a current efficiency of 7.45 cd/A at 544 nm emission wavelength, representing a 310% improvement over the LiF-based control device at an operating current density of 10 mA/cm² [1]. Additionally, the light turn-on voltage in CsN₃ devices decreased by approximately 5.5 V compared to LiF-based devices [1].
| Evidence Dimension | Current efficiency in green QLED |
|---|---|
| Target Compound Data | 7.45 cd/A (at 10 mA/cm², 544 nm emission) |
| Comparator Or Baseline | LiF EIL: 2.40 cd/A (calculated from 310% improvement relative to 7.45 cd/A) |
| Quantified Difference | 310% efficiency improvement; ~5.5 V reduction in turn-on voltage |
| Conditions | Type-II QLED with giant CdSe@ZnS/ZnS quantum dots; CsN₃ evaporated at low temperature |
Why This Matters
For QLED device procurement and fabrication, CsN₃ enables substantially higher power efficiency and lower operating voltage than conventional LiF EILs, directly reducing energy consumption and improving device lifetime.
- [1] Huang, C. Y., et al. (2015). Cesium Azide—An Efficient Material for Green Light-Emitting Diodes With Giant Quantum Dots. IEEE Photonics Technology Letters, 27(20), 2182-2185. DOI: 10.1109/LPT.2015.2454052. View Source
